
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline
Vue d'ensemble
Description
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is a chemical compound with the CAS Number: 288295-83-0 and a molecular weight of 300.2 . Its IUPAC name is tert-butyl (3-bromophenyl) (ethyl)carbamate .
Molecular Structure Analysis
The InChI Code for 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is 1S/C13H18BrNO2/c1-5-15 (12 (16)17-13 (2,3)4)11-8-6-7-10 (14)9-11/h6-9H,5H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline include a molecular weight of 300.2 . It is stored at refrigerated temperatures .Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions to determine antioxidant capacity in samples. These tests involve characteristic color changes or solution discoloration monitored by specific wavelength absorption, highlighting the significance of chemical compounds in assessing antioxidant activity in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Microbial Degradation and Environmental Impact
The microbial degradation of compounds like methyl tert-butyl ether (MTBE) underlines the environmental implications of chemical substances. Studies on MTBE, a substance related in chemical behavior to ethers and alcohols, reveal the importance of understanding the biodegradation pathways and the influence of site-specific conditions on the degradation process. This knowledge is crucial for developing strategies for environmental remediation and pollution control (Schmidt et al., 2004).
Downstream Processing in Biotechnology
The recovery and purification processes in the microbial production of chemicals highlight the role of chemical compounds in biotechnology. Techniques like evaporation, distillation, and liquid–liquid extraction are utilized in the separation of biologically produced diols, showcasing the intersection of chemistry and biotechnological applications in enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).
Propriétés
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIFUDCOFYIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


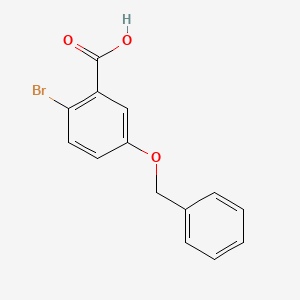
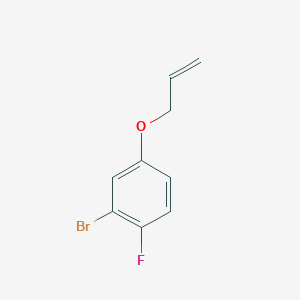
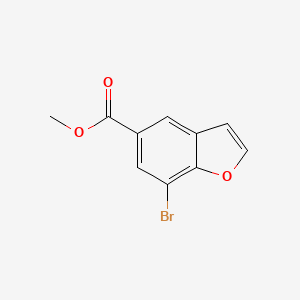
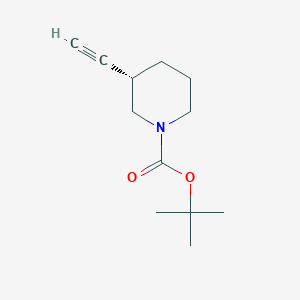
![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)


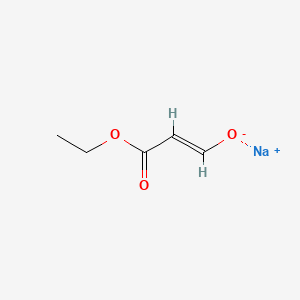

![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)

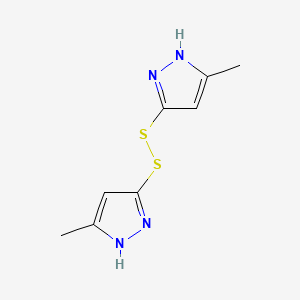
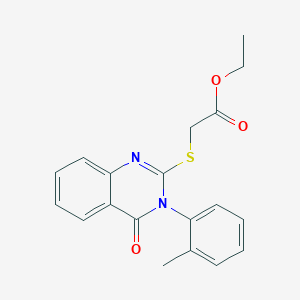
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)